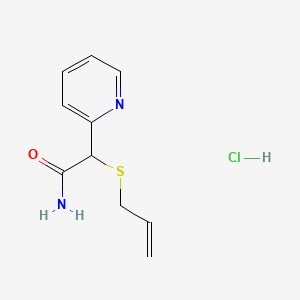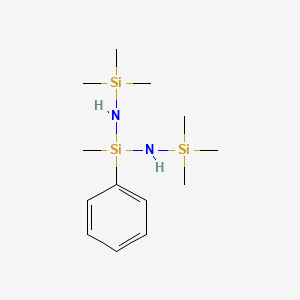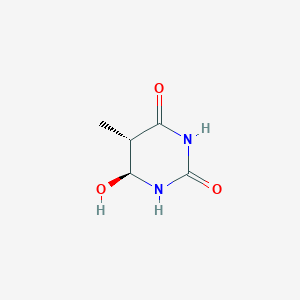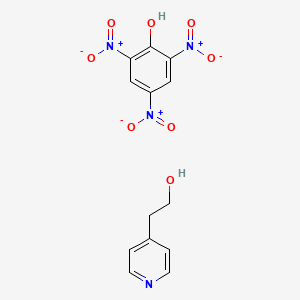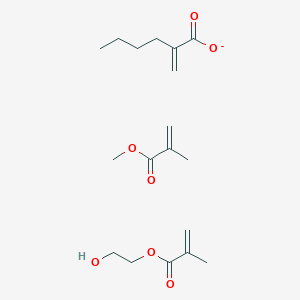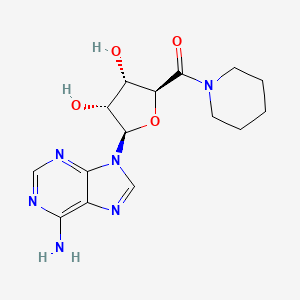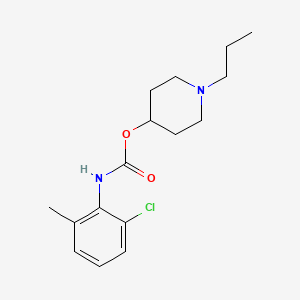
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbanilic acid core with a 2-chloro-6-methyl substitution, an N-propyl group, and a 4-piperidinyl ester moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester typically involves multiple steps, including the formation of the carbanilic acid core, chlorination, methylation, and esterification with N-propyl-4-piperidinyl. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially forming new derivatives.
Reduction: Reduction reactions can modify the ester or carbanilic acid core, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the reaction type and conditions used.
Aplicaciones Científicas De Investigación
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share the carbanilic acid core but differ in their substituents, leading to variations in reactivity and applications.
Piperidinyl esters: Compounds with a piperidinyl ester moiety may have similar properties but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
33531-32-7 |
|---|---|
Fórmula molecular |
C16H23ClN2O2 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
(1-propylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-9-19-10-7-13(8-11-19)21-16(20)18-15-12(2)5-4-6-14(15)17/h4-6,13H,3,7-11H2,1-2H3,(H,18,20) |
Clave InChI |
JMHSMFKQKRUZBH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
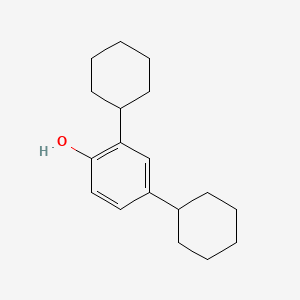

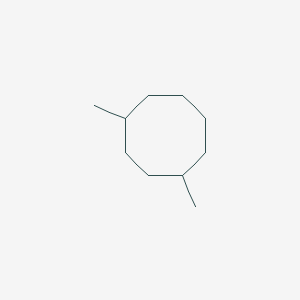
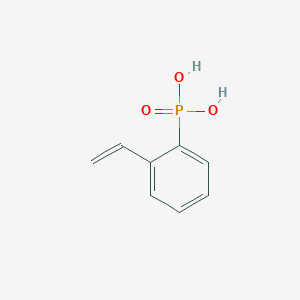
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
